(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanol
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Overview
Description
(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under mild conditions using reagents such as trifluoromethyl iodide and a radical initiator.
Industrial Production Methods
Industrial production of (1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanol may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)aldehyde or (1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology
In biological research, this compound can be used as a probe to study the effects of trifluoromethylation on biological systems. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The trifluoromethyl group can enhance the pharmacokinetic properties of drug candidates, making them more effective and longer-lasting.
Industry
In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can improve their performance in various applications.
Mechanism of Action
The mechanism of action of (1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanol involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl)methanol
- (1-Methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl)methanol
- (1-Methyl-5-(difluoromethyl)-1H-pyrrol-2-yl)methanol
Uniqueness
Compared to similar compounds, (1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanol is unique due to the specific positioning of the trifluoromethyl group on the pyrrole ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrrol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO/c1-11-5(4-12)2-3-6(11)7(8,9)10/h2-3,12H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLKUTHWOCFSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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